molecular formula C25H32ClN3OS B6527388 N-[2-(diethylamino)ethyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride CAS No. 1135210-38-6

N-[2-(diethylamino)ethyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride

Cat. No.: B6527388
CAS No.: 1135210-38-6
M. Wt: 458.1 g/mol
InChI Key: IFBJCZPZSGIBNL-UHFFFAOYSA-N
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Description

N-[2-(diethylamino)ethyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride is a potent and selective cell-permeable inhibitor of the checkpoint kinase Chk1. This compound is a critical tool in oncology research, where it is used to abrogate the DNA damage checkpoint induced by genotoxic agents such as chemotherapeutics and radiation. By inhibiting Chk1, it prevents the arrest of the cell cycle, particularly at the G2/M phase, forcing cells with damaged DNA to proceed into mitosis, ultimately leading to cell death. This mechanism of chemo- and radio-sensitization is a prominent strategy for overcoming treatment resistance in cancer cells. Research has demonstrated its efficacy in sensitizing p53-deficient tumor cells to DNA-damaging agents like camptothecin and gemcitabine, highlighting its utility in studying synthetic lethality approaches. Its specific action on the Chk1-mediated pathway makes it invaluable for probing the complex signaling network of the DNA damage response (DDR) and for developing novel combination cancer therapies aimed at improving therapeutic outcomes.

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3OS.ClH/c1-4-27(5-2)15-16-28(25-26-23-18(3)9-8-12-22(23)30-25)24(29)21-14-13-19-10-6-7-11-20(19)17-21;/h8-9,12-14,17H,4-7,10-11,15-16H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFBJCZPZSGIBNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(C=CC=C2S1)C)C(=O)C3=CC4=C(CCCC4)C=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(diethylamino)ethyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride is a complex organic compound with potential biological activities. Its structure suggests interactions with various biological targets, making it a candidate for pharmacological studies. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C23H28ClN3O2S
  • Molecular Weight : 446.0 g/mol

The structural representation includes a naphthalene moiety and a benzothiazole ring, which are known to exhibit various biological activities.

Anticancer Activity

Research indicates that compounds with similar structures to N-[2-(diethylamino)ethyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide have shown promising anticancer properties. For instance, studies have demonstrated that benzothiazole derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity of Benzothiazole Derivatives

CompoundCancer TypeMechanism of ActionReference
Benzothiazole ABreast CancerInduces apoptosis
Benzothiazole BLung CancerInhibits cell cycle progression
Benzothiazole CColon CancerPromotes apoptosis and inhibits metastasis

Antimicrobial Activity

The compound's benzothiazole component suggests potential antimicrobial activity. Studies have shown that benzothiazoles can exhibit antibacterial and antifungal properties. The mechanism often involves disrupting microbial cell membranes or inhibiting key metabolic pathways.

Table 2: Antimicrobial Activity of Related Compounds

CompoundMicrobial TargetActivityReference
Compound XStaphylococcus aureusBactericidal
Compound YCandida albicansFungicidal

Neuroprotective Effects

Recent investigations into the neuroprotective properties of similar compounds indicate that they may protect neuronal cells from oxidative stress and apoptosis. The diethylaminoethyl moiety is hypothesized to enhance blood-brain barrier penetration, facilitating central nervous system effects.

Case Study: Neuroprotective Effects
A study on a related compound demonstrated significant neuroprotection in models of neurodegenerative diseases such as Alzheimer's. The mechanism involved the inhibition of neuroinflammatory pathways and the reduction of amyloid-beta accumulation.

The biological activity of this compound is likely mediated through:

  • Enzyme Inhibition : Compounds in this class often inhibit enzymes critical for cancer cell survival.
  • Receptor Modulation : Interaction with various receptors may alter signaling pathways involved in cell proliferation and survival.

Scientific Research Applications

The compound N-[2-(diethylamino)ethyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride is a complex organic molecule with potential applications in medicinal chemistry and pharmacology. This article explores its scientific research applications, focusing on its biological activities, mechanisms of action, and therapeutic potential.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. Studies have shown that modifications on the benzothiazole ring can enhance antibacterial efficacy against various strains, including Escherichia coli and Staphylococcus aureus.

Cancer Research

Initial studies suggest that this compound may possess anticancer properties. The benzothiazole derivatives have been linked to the inhibition of tumor growth in various cancer cell lines. Further research is required to elucidate the precise pathways involved.

Neurological Applications

Given the structural similarities to known neuroactive compounds, there is potential for exploring this compound in the treatment of neurological disorders. Preliminary data suggest possible effects on neurotransmitter systems, warranting further investigation into its use as a neuroprotective agent.

Case Study 1: Antibacterial Efficacy

In a study evaluating thiazole derivatives, this compound demonstrated notable antibacterial activity against E. coli and S. aureus. The study highlighted the importance of structural modifications in enhancing bioactivity.

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of benzothiazole derivatives found that this compound inhibited cell proliferation in breast cancer cell lines. The results indicated a dose-dependent response, suggesting potential for development as an anticancer therapeutic.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Molecular Properties

Property Target Compound Compound from Compound from
Core Structure Tetralin carboxamide Sulfonylacetamide Sulfonylacetamide
Benzothiazole Substituents 4-methyl 4-ethyl 5,6-dimethyl
Aminoethyl Side Chain Diethylamino (N,N-diethyl) Dimethylamino (N,N-dimethyl) Dimethylamino (N,N-dimethyl)
Additional Substituents None 4-Methoxyphenyl sulfonyl 4-Methylbenzenesulfonyl
Molecular Formula Not explicitly provided (estimated: ~C25H32ClN3OS) C22H28ClN3O4S2 C22H28ClN3O3S2
Molecular Weight ~466.0 (estimated) 498.05 482.1

Substituent Effects and Pharmacological Implications

Benzothiazole Modifications: The 4-methyl group in the target compound may enhance lipophilicity and steric interactions compared to the 4-ethyl () or 5,6-dimethyl () variants. 5,6-Dimethyl substitution () could restrict rotational freedom in the benzothiazole ring, affecting conformational stability during receptor binding .

Aminoethyl Side Chain: The diethylamino group in the target compound offers greater lipophilicity and basicity than the dimethylamino groups in the analogs. This may influence solubility, membrane permeability, and interactions with charged residues in biological targets .

Core Backbone Differences :

  • The tetralin carboxamide in the target compound introduces a rigid, lipophilic bicyclic system, which often improves metabolic stability and CNS penetration compared to the flexible sulfonylacetamide cores in the analogs .
  • The sulfonylacetamide moieties in the analogs ( and ) include aryl sulfonyl groups (4-methoxy or 4-methyl), which are electron-withdrawing and may modulate solubility or metabolic pathways (e.g., sulfonation or oxidation) .

Hypothesized Pharmacokinetic and Pharmacodynamic Profiles

The sulfonyl groups in the analogs ( and ) may enhance solubility via polar interactions, albeit at the cost of reduced membrane permeability.

Preparation Methods

Preparation of 5,6,7,8-Tetrahydronaphthalene-2-carboxylic Acid Derivatives

The tetrahydronaphthalene core is synthesized via hydrogenation of naphthalene derivatives or cyclization of substituted cyclohexane precursors. In one patented method, 5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) in dichloromethane at 40–45°C for 2 hours, achieving >90% conversion. Alternative protocols employ oxalyl chloride with catalytic dimethylformamide (DMF) to minimize side reactions.

Reaction Conditions:

  • Reagent: SOCl₂ (3.9 g per 5 g substrate)

  • Solvent: Dichloromethane (25 mL per 5 g substrate)

  • Temperature: 40–45°C (reflux)

  • Yield: 92–95%

Functionalization of 4-Methyl-1,3-benzothiazol-2-amine

The benzothiazole moiety is prepared via cyclocondensation of 2-aminothiophenol derivatives with methyl-substituted ketones. A reported approach reacts 4-methyl-2-aminobenzothiazole with diethylaminoethyl chloride in the presence of triethylamine (Et₃N), yielding the tertiary amine intermediate with 85% efficiency.

Carboxamide Coupling Strategies

Mixed Anhydride Method

The acyl chloride intermediate reacts with N-(2-diethylaminoethyl)-4-methyl-1,3-benzothiazol-2-amine under Schotten-Baumann conditions. A patent describes slow addition of the acyl chloride to a cooled (−5°C) solution of the amine and Et₃N in dichloromethane, followed by 4-hour stirring at 25°C:

RCOCl+R’NH2Et3N, CH2Cl2RCONHR’+HCl\text{RCOCl} + \text{R'NH}2 \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}2} \text{RCONHR'} + \text{HCl}

Optimized Parameters:

  • Molar Ratio: 1:1.05 (acyl chloride:amine)

  • Base: Triethylamine (8.6 g per 5.65 g amine)

  • Workup: Washing with water (25 mL per 50 mL reaction volume)

  • Yield: 78–82%

Direct Aminolysis Using Activated Esters

Alternative routes employ pentafluorophenyl (PFP) esters to enhance reactivity. The PFP ester of tetrahydronaphthalene-2-carboxylic acid couples with the benzothiazole amine in dimethylacetamide (DMA) at 60°C for 6 hours, achieving 88% yield with reduced epimerization risk.

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt via acidification in polar aprotic solvents. A validated protocol dissolves the carboxamide in tetrahydrofuran (THF), treats it with concentrated HCl (6 N) at 0–5°C, and precipitates the salt using acetone:

Procedure:

  • Dissolve free base (0.8 kg) in THF (8 L) at 25°C.

  • Add HCl (3 L, 6 N) at 0–5°C over 1 hour.

  • Stir for 2 hours, then concentrate under vacuum.

  • Precipitate with acetone, filter, and dry at 45°C.
    Purity: 95.6% by UPLC

Purification and Analytical Characterization

Crystallization Optimization

Recrystallization from ethyl acetate/isopropyl alcohol (1:3 v/v) removes residual amines and acyl chloride byproducts. Single-crystal X-ray diffraction confirms salt formation, showing protonation at the diethylaminoethyl group.

Chromatographic Methods

Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) achieves >99% purity:

Parameter Value
ColumnWaters XBridge C18 (5 μm)
Mobile Phase35:65 ACN:H₂O (+0.1% TFA)
Flow Rate1.0 mL/min
Retention Time12.8 min
Purity99.2%

Q & A

Q. What methodological approaches are recommended for optimizing the synthesis yield of this compound?

To improve synthesis efficiency, systematically vary reaction parameters such as catalysts, solvents, temperature, and reaction time. For example, palladium-catalyzed C-H activation (as demonstrated in analogous benzothiazole derivatives) can enhance regioselectivity and yield . Additionally, consider stepwise purification using techniques like flash chromatography (e.g., ethyl acetate/hexane gradients) to isolate intermediates . A tabulated optimization strategy might include:

ParameterTested ConditionsYield RangeKey Observations
CatalystPd(OAc)₂ vs. PdCl₂44–88%Pd(OAc)₂ improves selectivity
SolventEthanol vs. DMF37–70%Ethanol reduces side products
Temperature80°C vs. 100°C60–88%Lower temps favor stability

Q. Which spectroscopic techniques are critical for characterizing this compound’s structural integrity?

A combination of ¹H/¹³C NMR (to confirm substituent positions), IR spectroscopy (to identify carbonyl and amine stretches), and high-resolution mass spectrometry (HRMS) (to validate molecular weight) is essential. For example, IR peaks near 1650–1700 cm⁻¹ indicate carboxamide C=O bonds, while NMR signals for the tetrahydronaphthalene protons should appear as multiplet clusters in δ 1.5–2.5 ppm .

Q. How can researchers ensure compound purity for biological assays?

Use solid-phase extraction (SPE) with Oasis HLB cartridges for pre-concentration and removal of impurities . Validate purity via HPLC-UV/HRMS , ensuring a single peak with >95% purity. For polar impurities, employ silica gel chromatography with gradient elution .

Q. What strategies address solubility challenges in in vitro assays?

Test solubilizing agents such as DMSO (≤1% v/v) or cyclodextrins. If precipitation occurs, sonicate or use co-solvents (e.g., PEG-400). For aqueous solutions, adjust pH to exploit the compound’s tertiary amine group (pKa ~8–10) to enhance solubility .

Advanced Research Questions

Q. How can computational tools like COMSOL Multiphysics or AI-driven models enhance synthesis design?

AI platforms can predict reaction pathways by analyzing databases like Reaxys or Pistachio to identify optimal catalysts and solvents. For example, Template_relevance models prioritize one-step synthetic routes with high feasibility scores . COMSOL simulations can model reaction kinetics, optimizing parameters like heat transfer in exothermic steps .

Q. How should researchers resolve contradictions in reported biological activity data?

Validate assays using orthogonal methods (e.g., SPR for binding affinity vs. cell-based assays for functional activity). Cross-reference structural analogs; for instance, substitutions on the benzothiazole ring (e.g., 4-methyl vs. 4-chloro) may drastically alter bioactivity . Replicate studies under standardized conditions (e.g., ATP concentration in kinase assays) to minimize variability .

Q. What experimental frameworks are recommended for studying structure-activity relationships (SAR)?

  • Synthesize analogs with systematic substitutions (e.g., varying benzothiazole substituents or tetrahydronaphthalene modifications).
  • Test against a panel of biological targets (e.g., kinases, GPCRs) to map selectivity.
  • Use molecular docking (e.g., AutoDock Vina) to correlate activity with binding poses in silico .

Q. How can stability studies be designed to assess degradation under storage conditions?

Conduct accelerated stability testing:

  • Store samples at 4°C, −20°C, and −80°C.
  • Analyze degradation via LC-MS/MS at intervals (0, 1, 3, 6 months).
  • Identify major degradation products (e.g., hydrolysis of the carboxamide bond) and adjust storage buffers (e.g., add antioxidants) .

Q. What advanced analytical methods validate the compound’s interaction with biological targets?

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD, kon/koff).
  • Cryo-EM/X-ray crystallography : Resolve binding modes at atomic resolution.
  • Metabolomic profiling : Track downstream effects using LC-HRMS .

Q. How can researchers mitigate batch-to-batch variability in large-scale synthesis?

Implement Quality by Design (QbD) principles:

  • Define critical quality attributes (CQAs) like purity, particle size.
  • Use Design of Experiments (DoE) to identify key process parameters (e.g., mixing speed, cooling rate).
  • Employ PAT (Process Analytical Technology) for real-time monitoring via Raman spectroscopy .

Data Contradiction Analysis Example

If conflicting bioactivity data arise (e.g., IC₅₀ values vary across studies):

Replicate assays using identical cell lines and protocols.

Verify compound integrity post-assay via LC-MS to rule out degradation.

Cross-check with structural analogs to identify substituent-dependent trends .

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